molecular formula C8H6INO B064591 5-Iodoindolin-2-one CAS No. 193354-13-1

5-Iodoindolin-2-one

Cat. No.: B064591
CAS No.: 193354-13-1
M. Wt: 259.04 g/mol
InChI Key: FAIHEVFTQPMOLE-UHFFFAOYSA-N
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Description

5-Iodoindolin-2-one: is a chemical compound with the molecular formula C8H6INO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. The compound is characterized by the presence of an iodine atom at the 5-position of the indolin-2-one structure. This modification imparts unique chemical and biological properties to the molecule, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoindolin-2-one typically involves the iodination of indolin-2-one. One common method is the electrophilic substitution reaction where indolin-2-one is treated with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Iodoindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have different functional groups attached to the indole ring .

Scientific Research Applications

Chemistry: 5-Iodoindolin-2-one is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: The compound has shown potential in biological applications, including as an inhibitor of specific enzymes and as a precursor for the synthesis of bioactive molecules. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-Iodoindolin-2-one involves its interaction with specific molecular targets. For example, it has been found to inhibit topoisomerase IV, an essential enzyme for DNA replication in bacteria. This inhibition leads to the disruption of DNA decatenation, ultimately causing bacterial cell death. Additionally, the compound can undergo reductive bioactivation, forming reactive species that damage cellular components .

Comparison with Similar Compounds

    Indolin-2-one: The parent compound without the iodine substitution.

    5-Bromoindolin-2-one: A similar compound with a bromine atom instead of iodine.

    5-Chloroindolin-2-one: A compound with a chlorine atom at the 5-position.

Uniqueness: 5-Iodoindolin-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine result in different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems .

Properties

IUPAC Name

5-iodo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIHEVFTQPMOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)I)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431625
Record name 5-IODOINDOLIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193354-13-1
Record name 5-IODOINDOLIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodoindolin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Oxindole (82.9 g) was suspended in 630 ml of acetic acid in a reaction vessel equipped with mechanical stirring and the mixture cooled to 10° C. in an ice water bath. Solid N-iodosuccinimide (175 g) was added in portions over 10 minutes. After the addition was complete the mixture was stirred for 1 hour at 10° C. The suspended solid which was always present became very thick at this time. The solid was collected by vacuum filtration, washed with 100 ml of 50% acetic acid in water and then with 200 ml of water and subjected to vacuum filtration for 20 minutes to partially air dry it. The product was then dried under vacuum to give 93.5 g (36%) of 5-iodo-2-oxindole containing about 5% 2-oxindole by proton NMR.
Quantity
82.9 g
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One
Quantity
175 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-indolinone (2.66 g, 20 mmol) in acetic acid (20 ml) was stirred at room temperature in the presence of N-iodosuccinimide (5.4 g, 24 mmol) for 2 hours. H2O (150 ml) was then added. The precipitate was filtered, washed with H2O, and dried. The resulting solid was refluxed in ethyl acetate (50 ml), cooled to 0° C., filtered, washed with ethylacetate and ether and dried to provide 5-iodo-1,3-dihydro-indol-2-one (3.62 g. 70%) as a beige solid, m.p. 190-192° C. and MS: m/e=259 (M+).
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structural characteristics of 5-iodoindolin-2-one?

A1: The crystal structure of 1-ethyl-5-iodoindolin-2-one, a derivative of this compound, reveals key structural features. [] The molecules arrange themselves in columns along the a-axis. These columns interact with neighboring columns through C—H⋯O hydrogen bonds and noteworthy I⋯I short contacts. This arrangement forms a one-dimensional zigzag iodine chain along the a-axis between adjacent columns. [] Further research could explore if this compound exhibits similar structural characteristics.

Q2: Does this compound have any antiviral properties?

A2: While this compound itself hasn't been directly studied for antiviral properties in the provided research, a derivative, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one (GW-5074), displays potent antiviral activity against JC polyomavirus (JCPyV) and BK polyomavirus (BKPyV). [] This compound inhibits viral spread by antagonizing the MAPK-ERK signaling pathway, suggesting a potential therapeutic avenue for polyomavirus-induced diseases. [] Further research is needed to explore if this compound shares this antiviral activity and the underlying mechanisms.

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